molecular formula C12H15BClFO3 B6304201 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester CAS No. 2121512-89-6

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester

Cat. No.: B6304201
CAS No.: 2121512-89-6
M. Wt: 272.51 g/mol
InChI Key: UHXVCXSLQMMDND-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . The compound has a molecular weight of 190.37 .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The reaction mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a boron compound, and reductive elimination .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by their stability and solubility.

Result of Action

The compound, as a boronic ester, plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The result of its action can be seen in the formation of various organic compounds through the Suzuki–Miyaura coupling reaction .

Action Environment

The action of the compound is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors should be considered when using these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXVCXSLQMMDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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